An In-depth Technical Guide to Methyl 3-methyl-2-butenoate
An In-depth Technical Guide to Methyl 3-methyl-2-butenoate
CAS Number: 924-50-5
This technical guide provides a comprehensive overview of methyl 3-methyl-2-butenoate, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
Methyl 3-methyl-2-butenoate, also known as methyl 3,3-dimethylacrylate, is an α,β-unsaturated ester.[1] It is a colorless liquid with a characteristic fruity, ethereal odor, notably found in snake fruit.[1][2] The following tables summarize its key physical, chemical, and spectral properties.
Table 1: Physical and Chemical Properties of Methyl 3-methyl-2-butenoate
| Property | Value | Source(s) |
| CAS Number | 924-50-5 | [2][3] |
| Molecular Formula | C6H10O2 | [4][] |
| Molecular Weight | 114.14 g/mol | [] |
| Density | 0.873 g/mL at 25 °C | |
| Boiling Point | 70-75 °C at 60 mmHg | [6] |
| Melting Point | -41 °C | [4][6] |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Refractive Index (n20/D) | 1.4364 | [6] |
| Solubility | Insoluble in water; Soluble in chloroform and carbon tetrachloride. | [6] |
| Vapor Pressure | 7.4 ± 0.2 mmHg at 25 °C | [4] |
Table 2: Spectroscopic Data for Methyl 3-methyl-2-butenoate
| Spectrum Type | Key Features/Reference | Source(s) |
| ¹H NMR | Spectra available from chemical suppliers. | [7] |
| ¹³C NMR | Spectra available from chemical suppliers. | |
| Mass Spectrometry (MS) | Spectra available from chemical suppliers and databases. | [7] |
| Infrared (IR) | Spectra available from chemical suppliers. | [7] |
| UV max | 216 nm (in CH3CN) | [6] |
Synthesis and Experimental Protocols
The most common method for synthesizing methyl 3-methyl-2-butenoate is the esterification of 3,3-dimethylacrylic acid with methanol.[8] This reaction is typically catalyzed by an acid.
Experimental Protocol: Esterification of 3,3-Dimethylacrylic Acid
This protocol describes a general procedure for the synthesis of methyl 3-methyl-2-butenoate using an ionic liquid catalyst, which is a greener alternative to traditional acid catalysts.
Materials:
-
3,3-Dimethylacrylic acid (Isoponic acid)
-
Methanol
-
Ionic Liquid Catalyst (e.g., [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate or N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate)[8][9]
-
Catalyst (e.g., NiW/Al-CA)[8]
-
Saturated sodium carbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Four-necked flask (100 mL) equipped with a stirrer, condenser, thermometer, and constant pressure dropping funnel
-
To the 100 mL four-necked flask, add 3,3-dimethylacrylic acid (e.g., 52 g), methanol (e.g., 48 g), the ionic liquid (e.g., 0.1 mol), and the catalyst (e.g., 1.0 g).
-
Heat the mixture to reflux (approximately 75 °C) with continuous stirring.
-
Maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by gas chromatography.
-
After the reaction is complete, allow the mixture to cool. The organic layer and the ionic liquid catalyst will form distinct layers.
-
Separate the organic layer.
-
Neutralize the organic liquid with a saturated sodium carbonate solution.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the unreacted methanol by distillation.
-
The final product, methyl 3-methyl-2-butenoate, is obtained as a colorless, transparent liquid by distillation under reduced pressure.
Experimental Workflow: Synthesis and Purification
Applications in Research and Drug Development
Methyl 3-methyl-2-butenoate is a versatile building block in organic synthesis due to its reactive α,β-unsaturated ester functionality.[2] This makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2]
Key Chemical Reactions
-
Michael Additions: The electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack.
-
Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.
Logical Relationship of Applications
Biological Activity and Potential Signaling Pathways
While research into the specific biological activities of pure methyl 3-methyl-2-butenoate is ongoing, some studies have indicated potential areas of interest for drug development professionals.
α-Glucosidase Inhibition
Crude extracts of Nervilia racemosa, containing methyl 3-methyl-2-butenoate among other compounds, have demonstrated potent α-glucosidase inhibition.[] α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels.[10][11] Although the inhibitory activity of the isolated methyl 3-methyl-2-butenoate has not been explicitly detailed, this finding suggests a potential therapeutic application that warrants further investigation.
The mechanism of α-glucosidase inhibitors involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
Potential Signaling Pathway: α-Glucosidase Inhibition
Other Biological Activities
Methyl 3-methyl-2-butenoate has also been identified as a volatile metabolite from the fungus Arthrobotrys oligospora that attracts nematodes.[] It appears to interfere with nematode mating, possibly by mimicking sex pheromones and involving the AWC olfactory neuron.[] This highlights a potential application in the development of novel pesticides.
Safety and Handling
Methyl 3-methyl-2-butenoate is a flammable liquid and should be handled with appropriate safety precautions. Keep it away from sources of ignition and take precautionary measures against static discharges. It is recommended to use personal protective equipment such as eye shields and gloves when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Methyl 3-methyl-2-butenoate (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 3-methyl-2-butenoate(924-50-5) 1H NMR [m.chemicalbook.com]
- 8. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents [patents.google.com]
- 10. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
